molecular formula C22H20N2O3S2 B2991627 N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946358-81-2

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2991627
CAS No.: 946358-81-2
M. Wt: 424.53
InChI Key: UFGIAPDZVVSNLW-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a thiophene-methyl group, an indole core modified with a tosyl (p-toluenesulfonyl) substituent at the 3-position, and an acetamide linker. This structure combines aromatic and electron-rich motifs, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-12,14H,13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGIAPDZVVSNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is tosylated using tosyl chloride in the presence of a base such as pyridine.

    Acylation: The tosylated indole is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with thiophen-2-ylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors and automated synthesis equipment.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles like sodium azide or potassium hydroxide can be used under basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Indole amines.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting their function or altering their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Methyl Acetamide Derivatives

  • Applications: Assessed as a flavoring agent with cooling properties but lacks structural resemblance to existing flavoring groups, requiring standalone safety evaluation .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Structural Similarity: Features dual thiophene rings and an acetamide linker but substitutes the indole-tosyl group with a cyano-thiophene. Synthesis: Prepared via N-acylation, a method applicable to the target compound’s synthesis .

Indole-Based Acetamide Derivatives

  • (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide: Structural Similarity: Contains an indole core and acetamide linker but incorporates a nitro-thiophenylamino group instead of tosyl. Physical Properties: Melting points range from 159–187°C, suggesting high crystallinity. NMR and IR data confirm structural integrity, with MS-ESI verifying molecular weights (e.g., 385.12 g/mol). Optical Activity: Exhibits enantiomeric purity (e.g., [α]D²⁵ = +18.6°), a trait relevant if the target compound has chiral centers .
  • N-(3-Trifluoroacetyl-indol-7-yl) Acetamides :

    • Structural Similarity : Includes fluorostyryl and trifluoroacetyl groups on the indole ring, differing from the tosyl group in the target compound.
    • Biological Activity : Demonstrated antiplasmodial activity (e.g., pLDH assay IC₅₀ = 0.89 µM for compound 4f), highlighting how electron-withdrawing groups (e.g., CF₃) enhance bioactivity .

Complex Heterocyclic Acetamides

  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide :

    • Structural Similarity : Incorporates a bulky adamantane group on the indole, contrasting with the tosyl group.
    • Impact on Properties : Adamantane’s lipophilicity may improve membrane permeability but reduce aqueous solubility compared to the target compound’s tosyl group .
  • 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides :

    • Structural Similarity : Combines indole, oxadiazole, and thiazole moieties.
    • Biological Relevance : These hybrids exhibit anticancer activity, suggesting that the target compound’s indole-tosyl group could be optimized for similar applications .

Comparative Analysis Table

Compound Class Example Compound Key Structural Features Melting Point (°C) Notable Properties/Activities Reference
Thiophene-methyl acetamide 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Pyrazole, 4-methylphenoxy N/A Flavoring agent; cooling properties
Indole-tosyl acetamide Target compound Indole-3-tosyl, thiophene-methyl N/A Hypothesized π-π stacking, stability
Nitro-thiophenylamino indole (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-... Nitro-thiophenylamino, methyl-indole 159–187 High crystallinity, enantiopure
Trifluoroacetyl indole N-[5-(4-Fluorostyryl)-3-(CF₃)-indol-7-yl]acetamide Trifluoroacetyl, fluorostyryl 222–225 Antiplasmodial (IC₅₀ = 0.89 µM)
Adamantane-indole hybrid 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantane substituent N/A Enhanced lipophilicity

Biological Activity

N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes, including the formation of the indole moiety and the introduction of the thiophen and tosyl groups. The compound is characterized using various spectroscopic methods:

Spectroscopic Technique Details
NMR (1H and 13C) Used to confirm the structure and purity of the compound. Typical shifts observed include δ 7.70 (1H NMR) indicating aromatic protons and specific carbon environments in 13C NMR.
HRMS High-resolution mass spectrometry confirms the molecular weight, supporting the proposed structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, particularly HCT-116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer). The compound exhibits significant cytotoxicity, with IC50 values reported in low micromolar ranges:

Cell Line IC50 (µM) Mechanism of Action
HCT-1167.1Induces S and G2/M phase arrest, interacts with DNA, disrupts cell cycle progression.
A54910.5Modulates expression of tumor suppressors (miR-30C, miR-107) and oncogenes (miR-25, IL-6).
MCF711.9Similar mechanisms as above; potential for combination therapy with existing chemotherapeutics like doxorubicin.

The compound's ability to induce cell cycle arrest suggests it may function similarly to established chemotherapeutic agents by interfering with DNA synthesis.

Antiviral Activity

Additionally, derivatives related to this compound have shown promise as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). In vitro studies demonstrated that certain analogs exhibited low micromolar to sub-micromolar effective concentrations against these viruses, indicating their potential as antiviral agents:

Compound Activity Against EC50 (µM)
14'cRSV0.5
14'eIAV0.8

Case Studies

In a study evaluating a series of indole derivatives, including this compound, researchers observed that these compounds not only inhibited tumor growth but also enhanced the efficacy of existing treatments. The combination therapy approach showed improved outcomes in preclinical models.

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